molecular formula C12H10ClNO3 B1318101 Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate CAS No. 81282-12-4

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Cat. No.: B1318101
CAS No.: 81282-12-4
M. Wt: 251.66 g/mol
InChI Key: CJQWCZKLLDAKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO3. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an isoxazole ring, a chlorophenyl group, and an ethyl ester moiety, making it a versatile intermediate in organic synthesis and drug development.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can act as a pharmacophore, binding to active sites and modulating biological pathways . The chlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQWCZKLLDAKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515967
Record name Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81282-12-4
Record name Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (0.65 g, 9.42 mmol) was added to a suspension of ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (2.0 g, 7.85 mmol) in absolute ethanol (40 mL) and the reaction was heated to reflux for 4 hours. After cooling to room temperature, the resulting white solid was filtered, washed with water and cold ethanol and dried in vacuo to obtain ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (1.19 g, 4.73 mmol).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Reactant of Route 6
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.